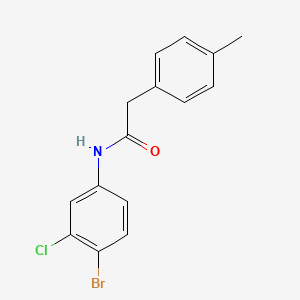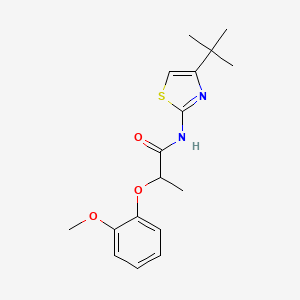
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
The compound is part of a broader category of chemical entities often explored for their significant pharmacological activities, including potential antitumor, antimicrobial, and neuroleptic activities. These studies emphasize the importance of understanding the synthesis, structure, and properties of such compounds for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of compounds related to "1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide" often involves multi-step chemical processes, including the condensation of key building blocks, cyclization, and functionalization reactions. These methods aim to introduce specific functional groups and structural motifs critical for biological activity (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in confirming the identity and purity of synthesized compounds. Structural elucidation helps in understanding the conformational preferences and potential interaction sites of molecules, which are vital for their biological activities (Srivastava et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of compounds like "1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide" includes their ability to undergo further functionalization, which can modify their biological activity. Understanding these chemical reactions is essential for the rational design of derivatives with enhanced therapeutic profiles (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are critical for the pharmacokinetic profile of a compound. These characteristics influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, affecting its overall therapeutic potential (Bozzo et al., 2003).
Chemical Properties Analysis
The chemical properties, such as pKa, logP, and reactivity under physiological conditions, are integral to the compound's interaction with biological targets. These properties can be tailored through structural modifications to improve selectivity and efficacy while minimizing off-target effects (Adhami et al., 2014).
Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Antiallergic Agents
A study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, including compounds with structural similarities, showed significant antiallergic activity, suggesting the potential for derivatives of the specified compound to be explored in antiallergic therapies (Honma et al., 1983).
Antipsychotic Potential
Another research direction involves the synthesis and evaluation of benzamides as potential neuroleptic (antipsychotic) agents. This suggests a possibility for structurally related compounds to contribute to the development of new antipsychotic medications (Iwanami Sumio et al., 1981).
Antitumor Agents
Compounds with structural elements similar to the specified chemical have been explored for antitumor properties. For instance, novel racemic pyrimido[4,5-b][1,4]diazepines demonstrated remarkable activity against various cancer cell lines, indicating potential research avenues for antitumor applications (Insuasty et al., 2008).
Antimicrobial Activity
Research on the synthesis and in vitro microbial investigation of dihydropyrrolone conjugates highlights the antimicrobial potential of structurally related compounds. This suggests avenues for developing new antimicrobial agents (Pandya et al., 2019).
Analytical and Chemical Studies
Synthesis and Evaluation of Heterocyclic Carboxamides
The synthesis of heterocyclic analogs and their evaluation as potential antipsychotic agents indicates a broader scope for chemical and pharmacological research. This area explores the relationship between chemical structure and biological activity, which could be relevant for derivatives of the mentioned compound (Norman et al., 1996).
Synthesis of Benzamide Derivatives
The synthesis of various benzamide derivatives and their investigation for anti-fatigue effects highlight the potential for structural analogs to be used in enhancing physical endurance or treating fatigue-related conditions (Wu et al., 2014).
properties
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-19-10-15(13-22(19)12-14-4-2-1-3-5-14)20(24)21-16-6-7-17-18(11-16)26-9-8-25-17/h1-7,11,15H,8-10,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDSBDCJSKHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-butyl-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4540732.png)

![N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4540740.png)

![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4540755.png)
![N-[3-(dimethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4540764.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4540774.png)
![2-[(methylsulfonyl)(phenyl)amino]-N-[2-(4-morpholinyl)ethyl]butanamide](/img/structure/B4540779.png)
![6-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4540785.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4540786.png)

![N-[4-(acetylamino)phenyl]-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4540817.png)
